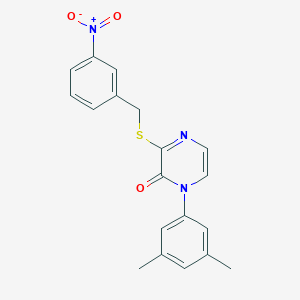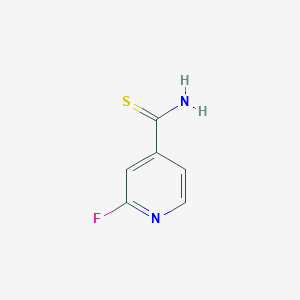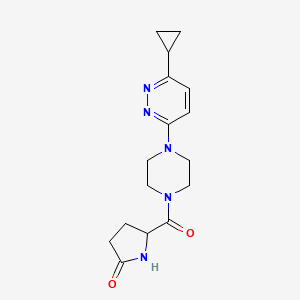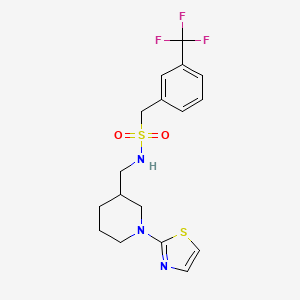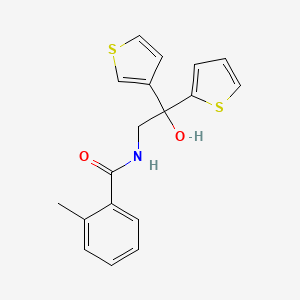![molecular formula C16H18N2O6S B2621247 Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate CAS No. 873589-12-9](/img/structure/B2621247.png)
Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate, also known as EOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EOC is a piperazine derivative that has a sulfonyl group and a chromone ring in its structure. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, which leads to the inhibition of the production of pro-inflammatory cytokines and chemokines, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate in lab experiments is its potential as a lead compound for the development of new drugs for the treatment of inflammatory diseases and cancer. Another advantage is its relatively low toxicity compared to other compounds with similar activities.
One of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is its relatively low yield of synthesis, which makes it expensive to produce in large quantities.
Future Directions
There are several future directions for the research on Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate. One of the directions is the development of new synthetic methods for the production of this compound with higher yield and purity. Another direction is the investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate has been synthesized using various methods, including the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with piperazine, followed by the reaction with ethyl chloroformate and sodium hydride. The yield of this compound obtained from this method is around 45%. Another method involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with piperazine in the presence of triethylamine, followed by the reaction with ethyl chloroformate. This method yields this compound in around 50-60% yield.
Scientific Research Applications
Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate has been studied extensively for its potential applications in various fields. One of the major areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the potential use of this compound as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This makes this compound a potential candidate for the treatment of various types of cancer.
properties
IUPAC Name |
ethyl 4-(2-oxochromen-6-yl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-2-23-16(20)17-7-9-18(10-8-17)25(21,22)13-4-5-14-12(11-13)3-6-15(19)24-14/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJLMSFZANXFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2621164.png)
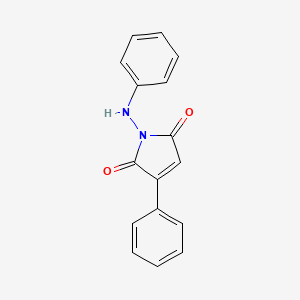
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2621167.png)
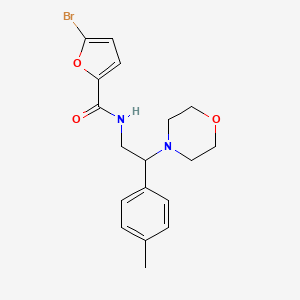
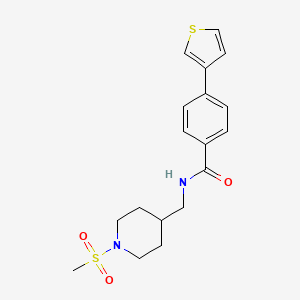
![5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2621170.png)
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol](/img/structure/B2621171.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea](/img/structure/B2621172.png)
